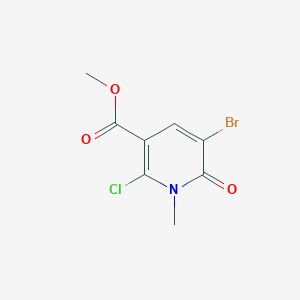

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.51 g/mol. This compound is characterized by its bromo, chloro, and oxo groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the following steps:

Halogenation: The starting material, methyl pyridine-3-carboxylate, undergoes halogenation to introduce bromo and chloro groups at the 5 and 2 positions, respectively.

Oxidation: The pyridine ring is then oxidized to form the 6-oxo group.

Methylation: Finally, methylation of the nitrogen atom in the pyridine ring completes the synthesis.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving halogenating agents, oxidizing agents, and methylating agents. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The bromo and chloro groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Derivatives with different functional groups replacing the bromo and chloro groups.

Applications De Recherche Scientifique

Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a versatile building block for various chemical reactions.

Medicine: The compound is investigated for its potential medicinal properties, including its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism by which Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparaison Avec Des Composés Similaires

Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure but lacks the chloro group.

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Different position of the bromo group.

This comprehensive overview highlights the importance and versatility of Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for research and development.

Activité Biologique

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 869357-63-1) is a heterocyclic compound with potential biological activity, particularly in antimicrobial and anticancer research. This article explores its biological activities based on various studies, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₇BrClNO₃

- Molecular Weight : 280.5 g/mol

- Purity : ≥95%

- Catalog Number : PRD1512

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) observed in vitro:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Pseudomonas aeruginosa | 1.00 | 2.00 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The compound's mechanism of action appears to involve the inhibition of key bacterial enzymes and disruption of cell wall synthesis. It has been shown to affect DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival. The IC₅₀ values for these targets range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR, indicating potent inhibitory effects .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound exhibited IC₅₀ values ranging from 5 to 15 μM across these cell lines, suggesting a promising therapeutic profile .

Case Studies

-

Study on Antimicrobial Resistance :

A study published in ACS Omega highlighted the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus. The compound not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin . -

Cancer Cell Line Studies :

Research conducted on various cancer cell lines indicated that this compound could enhance the cytotoxic effects of existing chemotherapeutics through synergistic interactions .

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%) and non-cytotoxic effects at concentrations above 60 μM, making it a candidate for further development in therapeutic applications .

Propriétés

IUPAC Name |

methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLZPYDLUUPCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.